molecular formula C10H14O3 B3322524 Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate CAS No. 146611-35-0

Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate

Cat. No.: B3322524
CAS No.: 146611-35-0
M. Wt: 182.22 g/mol
InChI Key: DOPKSKFPVYAYCF-UHFFFAOYSA-N
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Description

Significance of the Bicyclo[2.2.2]octane Framework in Bridged Systems Research

The bicyclo[2.2.2]octane skeleton is considered a "privileged structure" in chemistry due to its prevalence in a wide array of natural products and biologically active molecules. rsc.org This framework is a core component of numerous complex natural products, including terpenes and alkaloids such as atisanes, atisine, and the antibiotic platencin. rsc.orggoogle.com The rigid structure is crucial for defining the precise three-dimensional orientation of functional groups, which is often essential for biological activity.

In medicinal chemistry, the bicyclo[2.2.2]octane core has emerged as a valuable bioisostere for the para-substituted phenyl ring. nih.govresearchgate.net Replacing aromatic rings with this saturated, rigid scaffold can lead to significant improvements in the physicochemical properties of drug candidates, such as increased solubility and enhanced metabolic stability, while maintaining or improving bioactivity. nih.gov

Beyond pharmaceuticals, the bicyclo[2.2.2]octane framework is important in materials science, where its diol and diacid derivatives serve as specialty monomers in the synthesis of polymers. google.com Furthermore, due to its high ring strain, the parent compound is a subject of interest for potential applications in the development of high-energy density fuels. solubilityofthings.com The defined and predictable geometry of the scaffold also makes it a useful platform for designing novel organometallic catalysts for asymmetric synthesis.

Table 1: Applications of the Bicyclo[2.2.2]octane Framework

Field of Application Significance
Natural Product Synthesis Core structure in terpenes and alkaloids (e.g., platencin, atisanes). rsc.orggoogle.com
Medicinal Chemistry Acts as a saturated bioisostere for phenyl rings, improving drug properties. nih.gov
Polymer Chemistry Derivatives are used as specialty monomers for advanced polymers. google.com
Materials Science Investigated for use in high-energy density fuels due to ring strain. solubilityofthings.com
Asymmetric Catalysis Provides a rigid scaffold for developing chiral ligands and catalysts.

Historical Development of Bicyclo[2.2.2]octane Synthesis and Reactivity Studies

The synthesis of the bicyclo[2.2.2]octane ring system has been a subject of extensive research, with the Diels-Alder reaction being one of the most fundamental and widely employed methods. This [4+2] cycloaddition, typically involving a cyclohexadiene derivative and a suitable dienophile, provides a direct and efficient route to the bicyclic core. orgsyn.orgresearchgate.net For instance, the reaction between a 1,3-cyclohexadiene (B119728) and maleic anhydride (B1165640) is a classic approach to forming the bicyclo[2.2.2]octene skeleton, which can then be hydrogenated to the saturated octane (B31449) system. google.com

Over the years, variations and alternative strategies have been developed to access more complex and functionalized bicyclo[2.2.2]octane derivatives. One such method is the aprotic double Michael addition, which has been successfully used to synthesize highly functionalized bicyclo[2.2.2]octanes that are not readily accessible through traditional Diels-Alder reactions. orgsyn.org Other synthetic approaches include intramolecular cyclizations and rearrangements of other ring systems. researchgate.net

The reactivity of the bicyclo[2.2.2]octane skeleton has also been thoroughly investigated. Its rigid framework makes it an excellent substrate for studying reaction mechanisms and the stability of intermediates. Research has shown that functionalized bicyclo[2.2.2]octenones can undergo a variety of transformations, including oxidative scission and photoinduced rearrangements, to yield diverse and structurally complex frameworks such as cis-decalins and bicyclo[3.2.1]octanones. acs.org These studies highlight the utility of the bicyclo[2.2.2]octane system as a versatile intermediate in the synthesis of other complex carbocyclic structures.

Positioning of Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate within Bicyclic Chemistry Research

This compound is a specific, functionalized derivative of the parent bicyclo[2.2.2]octane core. Its significance in bicyclic chemistry research stems from its role as a versatile synthetic intermediate or building block. The molecule incorporates the rigid three-dimensional bicyclo[2.2.2]octane scaffold, which provides a defined stereochemical foundation for the construction of more complex molecules.

The strategic placement of two key functional groups—a ketone (oxo group) at the C5 position and a methyl ester (carboxylate group) at the C2 position—makes this compound particularly valuable. These functional groups serve as "handles" for a wide range of subsequent chemical transformations. The ketone can undergo reactions such as reduction, alkylation, or conversion to an olefin, while the ester can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or used in various coupling reactions.

This dual functionality allows chemists to elaborate the structure in multiple directions, making this compound a key starting material for the synthesis of complex target molecules, including natural products and pharmaceutical agents that benefit from the rigid bicyclic core. orgsyn.org Its synthesis often involves multi-step cyclization strategies, underscoring the importance of advanced synthetic methods in accessing such tailored building blocks. vulcanchem.com

Table 2: Properties of this compound

Property Value
CAS Number 78478-61-2 1stsci.com
Molecular Formula C₁₀H₁₄O₃ 1stsci.comnih.gov
Molecular Weight 182.216 g/mol 1stsci.com
SMILES COC(=O)C1CC2CCC1CC2=O 1stsci.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-13-10(12)8-4-7-3-2-6(8)5-9(7)11/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOPKSKFPVYAYCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CCC1CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Methyl 5 Oxobicyclo 2.2.2 Octane 2 Carboxylate and Its Analogues

Strategies Involving Diels–Alder Cycloaddition Reactions

The Diels–Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, stands as one of the most powerful and widely utilized methods for constructing the bicyclo[2.2.2]octane core. This pericyclic reaction allows for the formation of multiple carbon-carbon bonds and the establishment of complex stereochemistry in a single, often highly controlled, step.

Intermolecular Diels–Alder Approaches with Dienophiles Containing Ester and Ketone Precursors

The intermolecular Diels–Alder reaction provides a convergent and direct route to the bicyclo[2.2.2]octane skeleton. nih.gov In this approach, a suitably substituted 1,3-cyclohexadiene (B119728) acts as the diene component, reacting with a dienophile containing the precursors for the ester and ketone functionalities. Dienophiles such as acrylates, maleates, and fumarates are commonly employed to introduce the required carboxylate group. nih.gov

For instance, the reaction of a 2-siloxy-1,3-cyclohexadiene with methyl acrylate (B77674) serves as a classic example for forming the bicyclo[2.2.2]octane ring system. The siloxy group acts as a masked ketone, which can be revealed upon hydrolysis after the cycloaddition. While effective, this [4+2] cycloaddition can sometimes fail, even with activated dienes. orgsyn.org Tandem procedures involving oxidative dearomatization of phenols can generate highly reactive o-quinol intermediates in situ, which then undergo Diels-Alder cycloaddition with appropriate dienophiles to yield functionalized bicyclo[2.2.2]octenone systems in a single flask. scribd.com

The reaction conditions, including temperature, pressure, and the use of Lewis acid catalysts, can significantly influence the reaction's efficiency and selectivity. Infrared irradiation has also been employed to promote these cycloadditions under solvent-free conditions, offering an environmentally benign alternative. nih.gov

Table 1: Examples of Intermolecular Diels-Alder Reactions for Bicyclo[2.2.2]octane Synthesis
DieneDienophileConditionsKey FeatureReference
Pyrazinone IntermediateFumarate/Maleate PrecursorsNot specifiedConvergent synthesis of bicyclo[2.2.2]diazaoctane structures. nih.gov
2-Trimethylsiloxy-substituted cyclohexadieneMethyl (E)-crotonate110°C, normal pressureReaction fails, highlighting limitations of some Diels-Alder approaches. orgsyn.org
exo-2-Oxazolidinone dienesKnoevenagel adductsInfrared irradiation, 50°C, solvent-freeGood regio- and stereoselectivity, favoring para-endo cycloadducts. nih.gov
Phenol-derived o-quinolVarious dienophilesSingle flask oxidation/cycloadditionEfficient formation of highly functionalized bicyclo[2.2.2]octenone systems. scribd.com

Intramolecular Diels–Alder Reactions for Bicyclo[2.2.2]octenone Formation

The intramolecular Diels–Alder (IMDA) reaction offers a powerful strategy for constructing the bicyclo[2.2.2]octenone core, where the diene and dienophile are tethered within the same molecule. This approach can offer superior control over stereochemistry and regiochemistry compared to its intermolecular counterpart. A common strategy involves the oxidation of 2-alkenylphenols with reagents like lead tetraacetate. nih.gov This generates 6-alkenylcyclohexa-2,4-dien-1-one intermediates in situ, which then undergo a spontaneous IMDA reaction to furnish the bicyclic system. nih.gov

Another elegant approach is the "modified" Wessely oxidation of phenols, such as 2,6-dimethylphenol, with lead tetraacetate in the presence of dienophilic acids like acrylic acid. cdnsciencepub.comresearchgate.net This sequence leads to the formation of complex bicyclo[2.2.2]oct-7-ene derivatives. cdnsciencepub.comresearchgate.net Similarly, a tandem oxidative acetalization-IMDA process has been developed using 2-methoxyphenols. acs.org Oxidation in the presence of alcohols like allyl alcohol generates masked o-benzoquinones that cyclize to yield bicyclo[2.2.2]octenone adducts in good yields. acs.org This methodology has been applied to a variety of substituted phenols and alcohols, demonstrating its versatility. acs.org

Table 2: Selected Intramolecular Diels-Alder Reaction Strategies
Starting MaterialKey IntermediateReaction ConditionsProduct TypeReference
2-Alkenylphenols6-Acetoxy-6-alkenylcyclohexa-2,4-dien-1-onesLead tetraacetate in acetic acidBicyclo[2.2.2]octanes nih.gov
2,6-Dimethylphenol & Acrylic acid6-Acryloxy-2,4,6-trimethyl-2,4-cyclohexadienoneLead tetraacetate, followed by heatingexo-6-hydroxy-4,6-dimethyl-5-oxobicyclo[2.2.2]oct-7-ene-exo-2-carboxylic acid lactones researchgate.net
Methyl vanillate (B8668496) & Allyl alcoholMasked o-benzoquinonesOxidation (e.g., with PIFA)Functionalized bicyclo[2.2.2]octenone adducts acs.org

Catalytic Asymmetric Diels–Alder Reactions for Enantioselective Synthesis

The synthesis of enantiomerically pure bicyclo[2.2.2]octane derivatives is of paramount importance for applications in medicine and chiral catalysis. Catalytic asymmetric Diels–Alder reactions provide an efficient means to achieve this goal. Organocatalysis has emerged as a powerful tool, with chiral amines and their derivatives being particularly effective. For example, diphenylprolinol silyl (B83357) ether can catalyze the reaction between dienol silyl ethers and α,β-unsaturated aldehydes to produce bicyclo[2.2.2]octanone derivatives as single isomers in nearly optically pure form. researchgate.net This domino Michael/Michael reaction sequence showcases the power of organocatalysis in constructing complex chiral architectures. researchgate.net

Another strategy involves the use of chiral scaffolds. A novel chiral diamine, cis-2,5-diaminobicyclo[2.2.2]octane, has been synthesized and used to create "salen" ligands. nih.gov The resulting metal complexes, for instance with chromium, have been shown to catalyze enantioselective hetero-Diels–Alder cycloadditions, producing dihydropyranones with predictable stereochemical outcomes. nih.gov These catalyst systems create a well-defined chiral environment that directs the approach of the reacting partners. nih.gov Similarly, aminocatalytic inverse-electron-demand Diels–Alder reactions between α,β-unsaturated aldehydes and coumalates, activated via dienamine intermediates, have been developed to produce biologically relevant [2.2.2]-bicyclic lactones with high enantioselectivity. acs.org

Stereoselectivity and Regioselectivity Control in Cycloadditions

Controlling the stereochemical (endo/exo and facial selectivity) and regiochemical outcome of the Diels-Alder reaction is crucial for the synthesis of a specific target molecule. In many thermal Diels-Alder reactions for bicyclo[2.2.2]octane synthesis, there is a strong preference for the endo adduct, which can be attributed to stabilizing secondary orbital interactions at the transition state. nih.gov However, steric repulsions can also play a significant role, sometimes overriding electronic preferences to favor the exo product. nih.gov

Lewis acid catalysts are known to dramatically enhance both the rate and selectivity of Diels-Alder reactions. For example, in the reaction of captodative alkenes with cyclopentadiene, the use of TiCl₄ can lead to almost exclusive formation of the endo adduct. The regioselectivity, particularly the "para" versus "meta" orientation, can often be rationalized using Frontier Molecular Orbital (FMO) theory. nih.gov The preferential bonding occurs between the atoms with the largest coefficients in the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. nih.gov In some cases, the reaction may not be a concerted Diels-Alder cycloaddition but rather a stepwise Michael–Michael cascade, which can also afford densely substituted bicyclo[2.2.2]octanes with high stereoselectivity. acs.org

Alternative Cyclization and Ring-Forming Strategies

While the Diels-Alder reaction is a dominant strategy, alternative methods for constructing the bicyclo[2.2.2]octane core have been developed, offering different pathways to access these valuable structures.

Double Michael Addition Approaches for Bicyclo[2.2.2]octane Construction

The double Michael addition, also known as a tandem Michael addition or a bridged Robinson annulation, provides a powerful alternative to the Diels-Alder reaction for the synthesis of functionalized bicyclo[2.2.2]octanes. orgsyn.orgresearchgate.net This strategy is particularly useful in cases where the corresponding [4+2] cycloaddition fails. orgsyn.org

The aprotic double Michael addition involves the reaction of a lithium dienolate of a cyclohexenone with an α,β-unsaturated ester. orgsyn.org For example, the lithium dienolate of 3-methyl-2-cyclohexen-1-one (B144701) reacts with methyl (E)-crotonate to give Methyl 1,3-dimethyl-5-oxobicyclo[2.2.2]octane-2-carboxylate in high yield, predominantly with the endo configuration. orgsyn.org This reaction proceeds by an initial 1,4-conjugate addition, followed by an intramolecular cyclization via a second Michael addition. The lithium enolate of a cyclohexenone possessing an α,β-unsaturated ester moiety can also undergo an intramolecular double Michael reaction to produce the bicyclo[2.2.2]octane system. capes.gov.br

Table 3: Example of Aprotic Double Michael Addition
Reactant 1 (Dienolate Precursor)Reactant 2 (Michael Acceptor)Base/ConditionsProductYieldReference
3-Methyl-2-cyclohexen-1-oneMethyl (E)-crotonateLithium diisopropylamide (LDA) in THF, -78°C to RTMethyl 1,3-dimethyl-5-oxobicyclo[2.2.2]octane-2-carboxylate79% orgsyn.org

This methodology represents a robust and often high-yielding route to the bicyclo[2.2.2]octane core, complementing the more traditional Diels-Alder approaches.

Oxidative Cyclization Routes Utilizing Transition Metal Catalysis

The construction of the bicyclo[2.2.2]octane core via oxidative cyclization represents an efficient strategy for forming the bridged system. Transition metal catalysis, in particular, offers powerful methods for these transformations. uva.es One innovative approach involves the treatment of acyclic or monocyclic precursors, such as 1,4-dimethylene cyclohexane (B81311), with an oxidizing agent in the presence of a suitable transition metal catalyst. This process facilitates an intramolecular cyclization to yield an oxo-substituted bicyclo[2.2.2]octane intermediate, which can be further derivatized. google.com

These reactions often proceed through mechanisms involving the formation of metal-bound intermediates that guide the stereochemical outcome of the cyclization. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions, are fundamental in creating C-C bonds necessary for building complex molecular architectures, and similar principles can be applied to cyclization strategies. uva.es Another relevant strategy involves oxidative radical cyclizations, which have been used to construct the related diazabicyclo[2.2.2]octane core. In these reactions, a single electron transfer (SET) oxidation of a substrate generates a radical intermediate that undergoes a 6-exo-trig cyclization to form the bicyclic core. tandfonline.com Systems like Mn(OAc)₃/Cu(OTf)₂ have proven effective in mediating such transformations. tandfonline.com

Table 1: Examples of Transition Metal-Catalyzed Oxidative Cyclizations

Catalyst System Substrate Type Product Core Reference
Palladium-based Aryl halides and organoboron compounds Biaryls (illustrative of C-C bond formation) uva.es
Ruthenium-based 1,4-Disubstituted cyclohexanes Bicyclo[2.2.2]octane derivatives google.com

Rearrangement-Based Syntheses of Bicyclo[2.2.2]octane Skeletons

Rearrangement reactions provide an alternative and often elegant pathway to the bicyclo[2.2.2]octane skeleton, sometimes from more readily available starting materials. These transformations can involve skeletal reorganization under thermal, photochemical, or radical-generating conditions.

A notable example is the photoinduced decarbonylative rearrangement of bicyclo[2.2.2]octenones. nih.gov This process can be utilized to construct highly functionalized and complex polycyclic systems. Another significant class of rearrangements involves the transformation of other bicyclic systems. For instance, the reduction of 4-substituted bicyclo[2.2.2]oct-2-enyl-5-selenophenyl esters under radical-generating conditions initially forms a bicyclo[2.2.2]oct-5-en-2-yl radical. This intermediate can then rearrange to a bicyclo[3.2.1]oct-6-en-2-yl radical via a cyclopropylcarbinyl radical intermediate. escholarship.org The balance between the ring strain of the bicyclo[2.2.2]octene and the bicyclo[3.2.1]octene systems, influenced by radical-stabilizing substituents, dictates the product distribution. escholarship.org

Oxidative rearrangements also play a crucial role. The treatment of certain bicyclo[2.2.2]octane dicarboxylic acids with lead tetraacetate can induce oxidative decarboxylation, leading to the formation of a carbonium ion that subsequently undergoes a 1,2-acyl migration to furnish a rearranged bicyclo[3.2.1]octane system. researchgate.net Furthermore, the selective oxidative scission of C-C bonds in highly functionalized bicyclo[2.2.2]octenones has been developed to untie the bicyclic framework, yielding functionalized cyclohexene (B86901) products. acs.org

Post-Cyclization Functional Group Interconversions and Modulations

Once the core bicyclo[2.2.2]octane skeleton is established, subsequent modifications of its functional groups are essential for creating diverse analogues. These transformations include selective reductions, manipulations of the carboxylate group, and altering the oxidation state of the carbon framework.

Selective Hydrogenation of Unsaturated Bicyclic Precursors

The selective hydrogenation of unsaturated precursors is a common and critical step in the synthesis of saturated bicyclo[2.2.2]octane derivatives. For instance, an unsaturated intermediate such as 1,4-diacetoxybicyclo[2.2.2]oct-2-ene can be hydrogenated to provide the corresponding saturated diacetate. google.com This transformation is typically achieved using heterogeneous catalysts like palladium on carbon (Pd/C) with molecular hydrogen. google.comresearchgate.net

The challenge often lies in achieving chemoselectivity, particularly in the presence of other reducible functional groups like ketones or esters. Palladium nanoparticles supported on materials like SBA-15 have been shown to be efficient and selective catalysts for the hydrogenation of C=C double bonds in α,β-unsaturated carbonyl compounds, leaving the carbonyl group intact. researchgate.net This type of selective reduction is crucial for synthesizing compounds like Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate from an unsaturated precursor while preserving the oxo-functionality.

Table 2: Conditions for Selective Hydrogenation of Bicyclic Precursors

Substrate Catalyst Conditions Product Reference
1,4-Diacetoxybicyclo[2.2.2]oct-2-ene Not specified Hydrogenation 1,4-Diacetoxybicyclo[2.2.2]octane google.com
Unsaturated bicyclo[2.2.2]octene derivative 10% Pd/C H₂ Saturated bicyclo[2.2.2]octane derivative researchgate.net

Esterification and Hydrolysis Processes for Carboxylate Derivatization

The carboxylate group in this compound is a key handle for derivatization. Hydrolysis (saponification) of the methyl ester to the corresponding carboxylic acid is a fundamental transformation. This is typically accomplished by refluxing the ester with a base such as potassium hydroxide (B78521) in a methanol (B129727)/water mixture, followed by acidic workup. orgsyn.org This process allows for the creation of the parent acid, which can then be used in amide coupling reactions or other transformations.

Conversely, the ester can be formed from the carboxylic acid. For example, ethyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate has been synthesized from the corresponding acid. sci-hub.st In more complex systems, esterification of a hydroxyl group on the bicyclic frame can be achieved using standard methods. google.com The choice between ester and carboxylic acid is often a strategic one in a synthetic sequence, with the ester serving as a protecting group for the more reactive carboxylic acid. The electronic properties of the bicyclo[2.2.2]octane skeleton can influence the acidity of the carboxylic acid group; for instance, the pKa of bicyclo[2.2.2]octane carboxylic acid is 5.6. nih.gov

Introduction of Oxo-Functionality onto the Bicyclo[2.2.2]octane System

The ketone group at the C5 position is a defining feature of the target molecule. This functionality can be introduced either during the cyclization process or as a post-cyclization modification. As mentioned previously, transition metal-catalyzed oxidative cyclization of 1,4-dimethylene cyclohexane can directly afford an oxo-substituted bicyclo[2.2.2]octane species. google.com

Alternatively, the oxo-group can be installed on a pre-formed bicyclic skeleton. One common method is the Diels-Alder reaction between a substituted 1,3-cyclohexadiene and a suitable dienophile to create a bicyclo[2.2.2]octene derivative, which already contains the necessary carbon framework. Subsequent functional group manipulations, which can include oxidation of a hydroxyl group or other transformations, lead to the desired ketone. researchgate.net For example, the synthesis of various bicyclo[2.2.2]oct-5-en-2-ones has been reported, demonstrating methods for installing this key functionality. researchgate.net

Mechanistic Investigations of Reactions Involving Methyl 5 Oxobicyclo 2.2.2 Octane 2 Carboxylate

Detailed Mechanisms of Diels–Alder Cycloaddition to Form the Core Structure

The bicyclo[2.2.2]octane framework, the core of Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate, is classically synthesized via the Diels-Alder reaction. This [4+2] cycloaddition provides a powerful and convergent method for constructing the sterically congested bicyclic system in a controlled manner. nih.gov The reaction typically involves a substituted 1,3-cyclohexadiene (B119728) as the diene and a suitable dienophile, which upon cycloaddition, establishes the characteristic bridged structure. The stereochemical and regiochemical outcomes of this reaction are governed by a complex interplay of electronic and steric factors, which are critical for the synthesis of specific isomers.

A defining characteristic of the Diels-Alder reaction is its stereoselectivity, particularly the preference for the endo product under kinetic control. nih.gov This selectivity is explained by the concept of secondary orbital interactions. In the endo transition state, the orbitals of the activating group on the dienophile (e.g., the carboxylate group) can overlap constructively with the orbitals of the C-2 and C-3 atoms of the diene. nih.gov This stabilizing interaction, which is absent in the exo transition state, lowers the activation energy of the endo pathway, making it the favored kinetic product. researchgate.net While other forces like dipolar, electrostatic, and van der Waals forces also contribute, secondary orbital overlap is a key theoretical underpinning for the observed endo selectivity in forming bicyclo[2.2.2]octane systems. researchgate.net Lewis acid catalysis is often employed to enhance this endo selectivity by coordinating to the dienophile, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and strengthens the secondary orbital interactions. nih.govcdnsciencepub.com

Table 1: Factors Influencing Endo Selectivity in Diels-Alder Reactions
FactorMechanism of InfluenceEffect on Selectivity
Secondary Orbital InteractionsStabilizing overlap between dienophile substituent orbitals and diene C2/C3 orbitals in the transition state. nih.govLowers the activation energy for the endo pathway, making it the kinetically favored product. researchgate.net
Lewis Acid CatalysisCoordinates with the dienophile, lowering its LUMO energy and enhancing primary and secondary orbital overlap. nih.govcdnsciencepub.comIncreases reaction rate and enhances endo selectivity. cdnsciencepub.com
Steric HindranceRepulsive interactions between bulky groups on the diene and dienophile in the transition state.Can favor the exo product if steric clash in the endo transition state is too severe.

Beyond endo/exo selectivity, the formation of the bicyclo[2.2.2]octane core is influenced by facial selectivity and regioselectivity. Facial selectivity refers to the face of the diene or dienophile to which the other reactant adds. In reactions involving plane-nonsymmetric dienes, this is often dictated by steric hindrance; the dienophile will preferentially approach from the less sterically encumbered face. cdnsciencepub.comresearchgate.net For instance, a substituent on the cyclohexadiene ring can direct the incoming dienophile to the opposite (anti) face to yield the desired stereoisomer. nih.gov

Regioselectivity, the orientation of the dienophile relative to the diene, is governed by both electronic and steric factors. acs.org In the synthesis of asymmetrically substituted bicyclo[2.2.2]octanes, frontier molecular orbital (FMO) theory is often used to predict the major regioisomer. The reaction is favored when the largest orbital coefficients of the diene's Highest Occupied Molecular Orbital (HOMO) and the dienophile's LUMO align. cdnsciencepub.com Steric factors can also play a decisive role, favoring the formation of regioisomers where bulky substituents are positioned further apart. nih.gov

Oxidative Transformations and Rearrangement Pathways

The rigid bicyclo[2.2.2]octane skeleton is prone to a variety of oxidative transformations and subsequent rearrangements. These reactions can alter the core structure, leading to ring cleavage, ring expansion, or the formation of other polycyclic systems. The presence of the ketone and carboxylate functionalities in this compound provides reactive sites for initiating these transformations.

The carboxylic acid precursor to this compound can undergo oxidative decarboxylation, a reaction that generates a carbonium ion intermediate, which is susceptible to rearrangement. researchgate.net A classic reagent for this transformation is lead tetraacetate. researchgate.netcdnsciencepub.com The treatment of a bicyclo[2.2.2]octane dicarboxylic acid with lead tetraacetate can initiate the loss of one or both carboxyl groups, generating carbocationic centers within the rigid framework. researchgate.netjustia.com

These carbonium ions are often unstable and readily undergo skeletal rearrangements to relieve strain or to form more stable carbocations. acs.orggla.ac.uk A common rearrangement pathway involves a 1,2-acyl migration, which can lead to the contraction of the bicyclo[2.2.2]octane system into a more stable bicyclo[3.2.1]octane skeleton. researchgate.netcdnsciencepub.com In other cases, intramolecular hydride shifts, such as a cdnsciencepub.com-type shift, can occur within the conformationally constrained bicyclo[2.2.2]octane framework, a process more commonly associated with the more rigid bicyclo[2.2.1]heptane system. The specific products formed depend heavily on the substitution pattern of the starting material and the reaction conditions.

Table 2: Products of Oxidative Decarboxylation of Bicyclo[2.2.2]octane Carboxylic Acids
Starting Material SubtypeReagentKey IntermediateMajor Rearrangement Product TypeReference
Keto dicarboxylic acidLead tetraacetateCarbonium ionBicyclo[3.2.1]octane system researchgate.netcdnsciencepub.com
Saturated dicarboxylic acidLead tetraacetateCarbonium ion1,4-Diacetoxybicyclo[2.2.2]oct-2-ene google.comgoogle.com
Pentacyclic dione (B5365651) (containing bicyclo[2.2.2]octane)Sodium azide (B81097) / AcidCarbonium ionProduct of cdnsciencepub.com hydride shift

The carbon-carbon bonds within the bicyclo[2.2.2]octenone skeleton can be selectively cleaved through oxidative scission reactions. acs.org This process effectively "unties" the bicyclic system to generate highly functionalized cyclohexene (B86901) frameworks. acs.orgnih.gov The reaction often targets the bond adjacent to a carbonyl group. For instance, bicyclo[2.2.2]octenones derived from masked o-benzoquinones (MOBs) can undergo chemoselective oxidative scission at the C1–C2 single bond, leaving other functionalities like olefins intact for further modification. acs.org

Mechanisms for this scission can involve the fragmentation of ketoximes derived from the parent ketone or Schmidt-type reactions. acs.org In one pathway, acidic conditions promote the cleavage of a C-C bond adjacent to an oxime, facilitated by an adjacent cyclic acetal (B89532) group, leading to an oxonium intermediate. acs.org These methods transform the cleaved carbonyls into diverse functional groups such as lactones, nitriles, diesters, or lactams, demonstrating the synthetic utility of the bicyclo[2.2.2]octenone core as a precursor to complex monocyclic structures. acs.org

The ketone moiety within the bicyclo[2.2.2]octane framework is a handle for ring expansion reactions, transforming the six-membered ring containing the carbonyl into a seven-membered or larger ring. Schmidt reactions, for example, can be employed to insert a nitrogen atom adjacent to the carbonyl, although this does not always proceed as expected. acs.org In some cases, reacting a bicyclo[2.2.2]octenone with an azidoalcohol under acidic conditions leads to ring-expanded products instead of the anticipated nitrogen insertion. acs.org

The outcome of these reactions is influenced by the strain within the bicyclic system. The inherent ring strain of the starting material can govern whether a reaction proceeds via a direct cyclization or a rearrangement pathway that includes ring expansion. acs.org Lewis acid-catalyzed rearrangements of related systems have also been shown to proceed with high yield, expanding a four-membered ring fused to the bicyclic system into a five-membered one, effectively creating a bicyclo[3.2.1]octane skeleton. ugent.be These transformations highlight how the strained, rigid nature of the bicyclo[2.2.2]octane core can be harnessed to drive complex skeletal reorganizations.

Mechanistic Insights into Functional Group Reactivity

The unique bridged cyclic structure of this compound contains two primary functional groups that dictate its chemical behavior: a ketone and a methyl ester. The rigid bicyclic framework influences the accessibility and reactivity of these groups, leading to specific and often stereochemically controlled outcomes in chemical reactions.

Ketone Group Reactivity (e.g., Oxidation to Carboxylic Acids)

The ketone group at the C5 position of the bicyclo[2.2.2]octane skeleton is a key site for synthetic transformations. One of the significant reactions involving this ketone is oxidation, which can proceed through various mechanisms to yield different products, including dicarboxylic acids or lactones through ring-opening or rearrangement reactions.

A primary example of this reactivity is the Baeyer-Villiger oxidation. researchgate.net This reaction involves the oxidation of a ketone to an ester or a lactone using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The mechanism begins with the protonation of the ketone's carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by the peroxy acid. This forms a tetrahedral intermediate known as the Criegee intermediate. Subsequently, a migratory aptitude-dependent rearrangement occurs, where one of the alpha-carbons migrates to the adjacent oxygen atom, leading to the cleavage of the O-O bond and the formation of a lactone and a carboxylic acid byproduct. For bicyclo[2.2.2]octanone systems, this oxidation results in the insertion of an oxygen atom adjacent to the original carbonyl group, forming a rearranged lactone. researchgate.net

Another powerful method for transforming the ketone group involves oxidative scission or cleavage of the C-C bond alpha to the carbonyl. nih.govacs.org This strategy can be used to break open the bicyclic ring system to generate highly functionalized cyclohexene or cyclohexane (B81311) derivatives. The mechanism often involves converting the ketone into a more reactive intermediate, such as a ketoxime. For instance, reacting the bicyclo[2.2.2]octenone with hydroxylamine (B1172632) yields a ketoxime, which can then undergo a Beckmann-type fragmentation or a Schmidt reaction to cleave the C1-C2 bond. nih.govacs.org These reactions effectively transform the cyclic ketone into a dicarboxylic acid derivative or related functionalities on a monocyclic core. nih.gov

Table 1: Examples of Oxidation Reactions on Bicyclo[2.2.2]octanone Systems

Starting Material Class Reagent(s) Reaction Type Product Type Reference
Bicyclo[2.2.2]octanone m-CPBA Baeyer-Villiger Oxidation Rearranged Lactone researchgate.net
Bicyclo[2.2.2]octenone 1. Hydroxylamine2. Acid/Heat Beckmann Fragmentation Functionalized Cyclohexene nih.govacs.org
Bicyclo[2.2.2]octenone Hypervalent Iodine Oxidative Cleavage Diester Cyclohexenes acs.org

Ester Group Reactivity (e.g., Nucleophilic Substitution, Hydrolysis)

The methyl ester group at the C2 position is susceptible to nucleophilic acyl substitution reactions, with hydrolysis being the most fundamental transformation. Ester hydrolysis involves the cleavage of the acyl-oxygen bond, converting the ester into a carboxylic acid. This reaction can be catalyzed by either acid or base.

Base-catalyzed hydrolysis, also known as saponification, is a common and typically irreversible process for converting methyl esters on the bicyclo[2.2.2]octane framework into the corresponding carboxylate salt. The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion (e.g., from potassium hydroxide) on the electrophilic carbonyl carbon of the ester. orgsyn.org This addition forms a tetrahedral intermediate. The intermediate then collapses, expelling the methoxide (B1231860) ion (CH₃O⁻) as a leaving group. In the final step, the highly basic methoxide ion deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and methanol (B129727). orgsyn.org Acidification in a subsequent workup step is required to produce the neutral carboxylic acid.

This hydrolysis is a crucial step in many synthetic sequences, as the resulting carboxylic acid can be used for further transformations or is the final target molecule itself. orgsyn.org For example, studies on related bicyclo[2.2.2]octane systems demonstrate the straightforward hydrolysis of the methyl ester using potassium hydroxide in a methanol-water mixture under reflux conditions. orgsyn.org The reactivity of the ester is generally predictable and follows standard mechanistic pathways for nucleophilic acyl substitution, although the steric hindrance imposed by the bicyclic structure can influence reaction rates.

Table 2: Conditions for Hydrolysis of Bicyclo[2.2.2]octane Esters

Starting Material Reagent(s) Solvent(s) Conditions Product Reference
Methyl 1,3-dimethyl-5-oxobicyclo[2.2.2]octane-2-carboxylate Potassium Hydroxide (KOH) Methanol, Water Reflux 1,3-Dimethyl-5-oxobicyclo[2.2.2]octane-2-carboxylic acid orgsyn.org
(-)-Methyl (1R,2R,4S,6S,8S)-8-isopropenyl-4,6-dimethyl-5-oxobicyclo[2.2.2]octane-2-carboxylate Sodium Hydroxide (NaOH) Methanol, Water Reflux Corresponding Carboxylic Acid

Chemical Reactivity and Derivatization Chemistry of Methyl 5 Oxobicyclo 2.2.2 Octane 2 Carboxylate

Transformations at the Ketone Functionality

The carbonyl group at the C5 position is a primary site for a variety of chemical transformations, allowing for the introduction of new functional groups and the creation of diverse molecular architectures.

Reduction Reactions to Alcohols

The reduction of the ketone in bicyclo[2.2.2]octane systems is a well-established transformation, typically yielding the corresponding secondary alcohol. The stereochemical outcome of this reduction is of particular interest due to the rigid bicyclic structure, which can influence the facial selectivity of hydride attack.

Common reducing agents such as sodium borohydride (B1222165) (NaBH₄) can be employed for this transformation. The approach of the hydride reagent is generally directed to the less sterically hindered face of the carbonyl group, leading to the formation of a mixture of endo- and exo-alcohols. The ratio of these stereoisomers is dependent on the specific substrate and the reaction conditions.

A notable example of stereoselective reduction in a related system is the use of the yeast Saccharomyces cerevisiae for the reduction of bicyclo[2.2.2]octane-2,6-dione. This biocatalytic approach affords the ketoalcohol (1R,4S,6S)-6-hydroxybicyclo[2.2.2]octane-2-one with high stereoselectivity. nih.gov Such enzymatic reductions highlight the potential for achieving high levels of stereocontrol in the synthesis of chiral bicyclic alcohols.

Reagent/MethodProduct(s)Key Features
Sodium Borohydride (NaBH₄)Methyl 5-hydroxybicyclo[2.2.2]octane-2-carboxylate (mixture of stereoisomers)Standard, mild reducing agent for ketones.
Saccharomyces cerevisiaeEnantiomerically enriched Methyl 5-hydroxybicyclo[2.2.2]octane-2-carboxylateBiocatalytic, highly stereoselective reduction. nih.gov

Derivatives such as Ketoximes and their Transformations

The ketone functionality of Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate can readily react with hydroxylamine (B1172632) or its salts to form the corresponding ketoxime. This derivatization is a common strategy to introduce a nitrogen atom into the molecule and to facilitate further skeletal rearrangements.

The resulting oximes of bicyclo[2.2.2]octanone derivatives are valuable intermediates for the Beckmann rearrangement and fragmentation reactions. acs.orgacs.org The course of these reactions is highly dependent on the stereochemistry of the oxime and the nature of the substituents on the bicyclic ring system.

Under acidic conditions, the ketoxime can undergo a Beckmann rearrangement, which involves the migration of a group anti-periplanar to the oxime's hydroxyl group, leading to the formation of a lactam. Alternatively, a Beckmann fragmentation can occur, resulting in the cleavage of a carbon-carbon bond and the formation of a nitrile-containing product. acs.org For instance, studies on substituted bicyclo[2.2.2]octan-2-one oximes have shown that the ratio of lactam formation to fragmentation is influenced by electronic and steric effects of the substituents. acs.org

Furthermore, the ketoximes of bicyclo[2.2.2]octenone systems have been shown to undergo oxidative scission, providing a pathway to highly functionalized cyclohexene (B86901) frameworks. acs.orgnih.gov This transformation highlights the synthetic utility of ketoxime derivatives in cleaving the rigid bicyclic structure to access different carbocyclic systems.

Transformations at the Methyl Ester Functionality

The methyl ester group at the C2 position offers another handle for chemical modification, allowing for the synthesis of carboxylic acids, amides, and other ester derivatives.

Hydrolysis to Carboxylic Acids

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 5-oxobicyclo[2.2.2]octane-2-carboxylic acid, is a fundamental transformation. This reaction can be achieved under either acidic or basic conditions.

Base-catalyzed hydrolysis, often referred to as saponification, is a common and efficient method. A procedure for a similar compound, Methyl 1,3-dimethyl-5-oxobicyclo[2.2.2]octane-2-carboxylate, involves refluxing the ester with potassium hydroxide (B78521) in a mixture of methanol (B129727) and water. orgsyn.org Following the reaction, acidification of the mixture yields the desired carboxylic acid.

ReagentConditionsProduct
Potassium Hydroxide (KOH) in Methanol/WaterReflux5-Oxobicyclo[2.2.2]octane-2-carboxylic acid orgsyn.org

Derivatization to Amides and other Esters

The methyl ester can be converted into a variety of other functional groups, most notably amides and different esters. The synthesis of amides can be achieved by direct aminolysis with an amine, although this reaction can be slow and may require harsh conditions.

A more versatile approach involves the initial hydrolysis of the methyl ester to the carboxylic acid, as described in the previous section. The resulting carboxylic acid can then be coupled with a primary or secondary amine using a variety of coupling agents, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), to form the corresponding amide. organic-chemistry.org This two-step sequence allows for the synthesis of a wide range of amide derivatives under mild conditions.

Transesterification, the conversion of one ester to another, can be accomplished by reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst. This allows for the incorporation of various alkoxy groups, tailoring the properties of the molecule for specific applications.

Functionalization and Modification of the Bicyclo[2.2.2]octane Skeleton

Beyond the direct modification of the existing functional groups, the rigid bicyclo[2.2.2]octane skeleton itself can undergo a variety of transformations, leading to more complex and diverse molecular architectures. These reactions often involve rearrangements that alter the connectivity of the bicyclic ring system.

Research on related bicyclo[2.2.2]octanone systems has demonstrated the potential for skeletal rearrangements. nih.govrsc.orgacs.orgcdnsciencepub.com For example, treatment of certain bicyclo[2.2.2]octane derivatives with lead tetraacetate can induce oxidative decarboxylation, which can be accompanied by a rearrangement to a bicyclo[3.2.1]octane system. cdnsciencepub.com

Furthermore, photoinduced decarbonylative rearrangements of bicyclo[2.2.2]octenones have been utilized to construct fused-ring systems. nih.gov While the starting material of this article is a saturated bicyclo[2.2.2]octanone, these studies on related unsaturated systems highlight the potential for photochemical methods to induce significant skeletal modifications.

Ring expansion of the bicyclic ketone is another possible transformation. For instance, the Schmidt reaction on a bicyclo[2.2.2]octenone derivative with an azidoalcohol under acidic conditions resulted in a ring expansion to form a lactone-lactam linked structure. nih.gov Such rearrangements provide access to unique and complex heterocyclic frameworks. The functionalization can also occur at positions alpha to the carbonyl group through enolate chemistry, allowing for the introduction of various substituents. beilstein-journals.org

Stereoselective Introduction of Additional Substituents

The bicyclo[2.2.2]octane skeleton provides a rigid and predictable framework that allows for high stereocontrol during the introduction of new substituents. The presence of the ketone at the C5 position and the methyl ester at the C2 position offers distinct sites for chemical modification. Research has focused on the stereoselective functionalization of these groups, particularly the reduction of the ketone, to create new stereogenic centers.

One key transformation is the stereoselective reduction of the C5-keto group. For instance, the treatment of this compound with specific reducing agents can lead to the formation of the corresponding alcohol with a high degree of stereoselectivity. A notable example involves the use of silane-based reducing agents in the presence of a Lewis acid. In a documented procedure, the ketone was first converted to a silyl (B83357) enol ether using methoxytrimethylsilane (B155595) and trimethylsilyl (B98337) trifluoromethanesulfonate. Subsequent reduction with triethylsilane afforded the C5-methoxy derivative, effectively demonstrating a method to introduce a substituent with defined stereochemistry at this position. google.com

The general principle of stereoselective functionalization of bicyclic compounds is well-established, often relying on the steric hindrance of the bridged structure to direct incoming reagents to the less hindered face. ucl.ac.uk This inherent facial bias is crucial for controlling the stereochemical outcome of reactions not only at the carbonyl group but also at other positions on the ring through methods like C-H functionalization. snnu.edu.cn

Table 1: Example of Stereoselective Functionalization of this compound

Reactant Reagents Product Description Reference

Epimerization Studies under Various Reaction Conditions

The stereochemical integrity of the ester group at the C2 position is a critical consideration during chemical transformations. The hydrogen atom at C2 is alpha to the ester's carbonyl group, making it susceptible to epimerization (inversion of stereochemistry) under certain conditions, particularly those involving base. Epimerization can lead to a mixture of diastereomers, complicating purification and compromising the stereochemical purity of the final product.

While specific, dedicated studies on the epimerization of this compound are not extensively detailed in readily available literature, the potential for this process can be inferred from fundamental principles of organic chemistry. Basic conditions can facilitate the formation of an enolate at the C2 position, which upon reprotonation can yield a mixture of both the original (endo) and the epimerized (exo) isomers. The thermodynamic equilibrium between these isomers is influenced by their relative steric strain.

Similarly, the protons at the C6 position, being alpha to the C5-ketone, are also susceptible to enolization and potential epimerization under either acidic or basic conditions. The rigid nature of the bicyclo[2.2.2]octane framework, however, imposes significant conformational constraints that may influence the kinetics and thermodynamics of epimerization at these centers compared to more flexible acyclic systems. Careful selection of reaction conditions (e.g., temperature, choice of base or acid, and solvent) is therefore paramount to preserve the desired stereochemistry during synthetic manipulations.

Table 2: Potential for Epimerization under Illustrative Reaction Conditions

Condition Type Potential Site of Epimerization Mechanism Expected Outcome
Basic (e.g., NaOMe, Et3N) C2 (alpha to ester) Enolate formation and reprotonation Risk of formation of a thermodynamic mixture of endo and exo isomers.
Basic or Acidic C6 (alpha to ketone) Enol or enolate formation Potential for epimerization, leading to a mixture of diastereomers.

Ring-Opening Metathesis and Ring-Closing Metathesis Strategies

Olefin metathesis has emerged as a powerful tool for carbon-carbon bond formation, and strategies involving the bicyclo[2.2.2]octene core—a close structural relative and common precursor to this compound—have been explored. These strategies include Ring-Closing Metathesis (RCM) and tandem Ring-Opening Metathesis/Ring-Closing Metathesis (ROM-RCM).

Ring-Closing Metathesis (RCM): The bicyclo[2.2.2]octene moiety can be functionalized with two peripheral olefinic chains. Subsequent exposure to a metathesis catalyst, such as a Grubbs-type ruthenium catalyst, can induce RCM to form complex polycyclic structures, including propellanes. rsc.orgnih.gov This strategy is valuable for creating molecules with vicinal quaternary carbons, which are challenging to synthesize using conventional methods. nih.gov The stability of the bicyclo[2.2.2]octene double bond often allows for selective RCM of the appended chains without disrupting the core. nih.govrsc.org

Ring-Opening Metathesis (ROM) and ROM-RCM: The bicyclo[2.2.2]octene system, while more stable and less strained than its bicyclo[2.2.1]heptene counterpart, can undergo Ring-Opening Metathesis (ROM) under certain conditions. More complex transformations involve a domino ROM-RCM sequence, also known as Ring-Rearrangement Metathesis (RRM). beilstein-journals.orgbeilstein-journals.org Studies on bicyclo[2.2.2]octene derivatives with an attached alkene chain have shown that the expected ROM-RCM product, a 7/6 fused bicyclic system, is not always formed. Instead, the reaction can proceed through an alternative pathway to yield a more stable decalin (6/6 fused) system. beilstein-journals.orgnih.gov This highlights that the metathesis behavior of bicyclo[2.2.2]octene derivatives can be distinct and less predictable than that of more strained olefins. nih.gov

Table 3: Metathesis Strategies Involving the Bicyclo[2.2.2]octene Framework

Strategy Substrate Type Catalyst Example Product Type Key Findings References
RCM Bicyclo[2.2.2]octene with two olefinic tethers Grubbs II Catalyst Propellanes Efficient method for synthesizing complex, caged polycyclic systems. rsc.orgnih.gov rsc.orgnih.gov

Advanced Spectroscopic and Structural Elucidation Studies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of bicyclic compounds. The distinct spatial arrangement of protons and carbons in the Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate molecule gives rise to characteristic NMR spectra that are invaluable for conformational and stereochemical analysis.

¹H NMR for Stereochemical and Conformational Analysis

The ¹H NMR spectrum provides detailed information about the proton environment. The rigid, cage-like structure of the bicyclo[2.2.2]octane system leads to distinct chemical shifts and coupling constants that are highly dependent on the proton's orientation (axial vs. equatorial) and its relationship to neighboring substituents.

In derivatives of the bicyclo[2.2.2]octane system, the difference in chemical shifts between geminal methylene (B1212753) protons can be significant, sometimes exceeding 1.0 ppm. semanticscholar.org This large separation is often attributed to through-space deshielding effects, particularly when a proton is held in close proximity to a heteroatom like nitrogen in a chair/chair conformation. semanticscholar.org Analysis of coupling constants, especially long-range "W" coupling, can provide definitive stereochemical assignments, such as confirming an endo addition in Diels-Alder reactions used to form the bicyclic system. cdnsciencepub.com

Table 1: Representative ¹H NMR Data for Bicyclo[2.2.2]octane Derivatives

ProtonTypical Chemical Shift (δ, ppm)Key Coupling Constants (J, Hz)Structural Insight
Bridgehead H2.5 - 3.5~6-8 Hz (to bridge protons)Confirms bicyclic core integrity
Hα to C=O2.8 - 3.2~2-4 Hz (W-coupling)Indicates stereochemistry relative to the carbonyl
Hα to Ester2.6 - 3.0~5-7 HzPosition of the ester functional group
-OCH₃ (Ester)~3.7N/A (singlet)Presence of the methyl ester

Note: Data are generalized from typical values for related bicyclo[2.2.2]octane structures.

¹³C NMR for Carbon Skeleton Assignments and Substituent Effects

¹³C NMR spectroscopy is essential for mapping the carbon framework of the molecule. The chemical shift of each carbon atom is influenced by its hybridization, its proximity to electron-withdrawing groups (like the ketone and ester carbonyls), and steric interactions.

The carbonyl carbons of the ketone and ester groups are readily identifiable by their characteristic downfield shifts, typically appearing in the 170-220 ppm region. The ketone carbonyl generally resonates at a lower field (higher ppm) than the ester carbonyl. The bridgehead carbons and the carbons of the ethylene (B1197577) bridges appear at distinct positions in the aliphatic region of the spectrum. The presence of substituents can cause notable shifts; for instance, nonbonded interactions between vicinal carbons can lead to upfield shifts, an effect known as a gamma (γ) effect, which is useful for stereochemical assignments. cdnsciencepub.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomExpected Chemical Shift Range (δ, ppm)
C=O (Ketone)205 - 220
C=O (Ester)170 - 175
-OCH₃ (Ester)50 - 55
Bridgehead Carbons35 - 50
Bridge Carbons (CH₂)25 - 40

Note: Values are estimated based on standard chemical shift ranges and data from analogous structures. youtube.com

Two-Dimensional NMR Techniques (e.g., NOESY for Stereochemistry)

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for unambiguously determining stereochemistry. NOESY experiments detect through-space correlations between protons that are in close proximity, typically within 5 Å.

For this compound, a NOESY experiment can definitively establish the endo or exo configuration of the methyl carboxylate group. For example, in an endo isomer, a NOESY correlation would be expected between the proton on C2 and the protons on the C7/C8 bridge. Conversely, in the exo isomer, correlations would be observed with different sets of protons. These spatial relationships provide conclusive evidence of the molecule's three-dimensional structure, which is often difficult to ascertain from 1D NMR alone. publish.csiro.au

Infrared (IR) Spectroscopy for Functional Group Presence and Mechanistic Probes

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within the molecule. The spectrum of this compound is dominated by strong absorption bands characteristic of its two carbonyl groups.

The presence of two distinct C=O stretching frequencies can confirm the ketone and ester functionalities. The ketone carbonyl typically absorbs at a lower wavenumber (around 1720-1725 cm⁻¹) compared to the ester carbonyl (around 1735-1740 cm⁻¹), although the strained bicyclic system can influence these positions. Additionally, the C-O stretching of the ester group is visible in the fingerprint region. libretexts.orglibretexts.org

Table 3: Characteristic IR Absorption Frequencies

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Intensity
KetoneC=O Stretch1720 - 1725Strong
EsterC=O Stretch1735 - 1740Strong
EsterC-O Stretch1170 - 1250Strong
AlkaneC-H Stretch2850 - 3000Medium-Strong

Source: Data compiled from general IR spectroscopy principles.

High-Resolution Mass Spectrometry (HRMS) for Reaction Product Confirmation

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of this compound and its reaction products. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the unambiguous determination of a molecule's chemical formula.

For the title compound (C₁₀H₁₄O₃), the exact mass can be calculated and compared to the experimentally observed mass of the molecular ion ([M]⁺) or a protonated adduct ([M+H]⁺). This precise correlation provides definitive evidence of the product's identity, distinguishing it from other potential isomers or byproducts.

Table 4: HRMS Data for this compound

IonFormulaCalculated Exact MassObserved Mass (Typical)
[M+H]⁺C₁₀H₁₅O₃⁺183.1016183.101x
[M+Na]⁺C₁₀H₁₄O₃Na⁺205.0835205.083x

X-ray Crystallography for Definitive Structural Characterization of Key Derivatives

While obtaining a suitable single crystal of this compound itself may be challenging, X-ray crystallography of its solid derivatives provides the most definitive and unambiguous structural information. This technique yields a precise three-dimensional map of the atomic positions, confirming bond lengths, bond angles, and, most importantly, the absolute stereochemistry and conformation of the bicyclic system. publish.csiro.au

Crystal structure analysis of related bicyclo[2.2.2]octane derivatives has revealed key structural features, such as the inherent disorder that can arise from mismatches between the molecule's symmetry and the crystal lattice symmetry. nih.gov Such studies provide an absolute benchmark against which spectroscopic data from NMR and IR can be compared and validated, solidifying the structural assignment. nih.gov

Computational and Theoretical Investigations of Methyl 5 Oxobicyclo 2.2.2 Octane 2 Carboxylate

Molecular Mechanics (MM) and Force Field Calculations for Conformational Analysis

Molecular mechanics (MM) and force field calculations are instrumental in analyzing the conformational landscape of the bicyclo[2.2.2]octane framework. This rigid bicyclic system is characterized by significant structural constraints. Force-field calculations performed on related bicyclo[2.2.2]octane derivatives suggest that these systems typically exhibit single minimum energy hypersurfaces. sci-hub.se The calculations predict that the molecule adopts an eclipsed conformation as its most stable arrangement. sci-hub.se

The use of specific force fields, sometimes tailored for particular molecular classes like liquid crystals, allows for the optimization of molecular models to predict properties such as molecular volume and aspect ratios. tandfonline.com For the bicyclo[2.2.2]octane skeleton, these computational methods confirm a structurally rigid core, where the possible conformations are highly limited compared to more flexible acyclic or monocyclic systems. This inherent rigidity is a defining characteristic that heavily influences the molecule's reactivity and interactions.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a deeper understanding of the electronic structure and reactivity of bicyclo[2.2.2]octane systems. Studies on substituted bicyclo[2.2.2]octanes using DFT at the B3LYP/6-31G(d,p) level of theory have been conducted to investigate the nature of substituent effects. nih.gov These investigations reveal that electronic effects from substituents are transmitted primarily through space (field effects) rather than through the sigma-bond framework (inductive effects). nih.gov This is a consequence of the rigid, saturated structure which lacks a conjugated pi-system for resonance delocalization. nih.gov

DFT calculations are also employed to predict the reactivity of these systems in reactions such as intramolecular Diels-Alder cycloadditions that form the bicyclo[2.2.2]octane skeleton. nih.gov By analyzing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gaps, researchers can predict the feasibility and regioselectivity of such reactions. nih.gov For bicyclo[2.2.2]octanone derivatives, DFT calculations have shown that certain reactions are under thermodynamic control, meaning the product distribution is governed by the relative stability of the products rather than the activation energies of the reaction pathways. acs.orgresearchgate.net

Analysis of Ring Strain and its Influence on Reactivity

The influence of this ring strain on reactivity has been demonstrated in studies on related bicyclo[2.2.2]octenone systems. acs.orgnih.gov Computational studies using DFT have shown that the ring strain can govern the outcome of competing reaction pathways. acs.orgresearchgate.netnih.gov For instance, in acyl radical reactions, the strain of the fused ring system dictates whether the reaction proceeds via a direct cyclization or a rearrangement pathway. acs.orgnih.gov By computationally altering the ring sizes fused to the bicyclic core, it was demonstrated that changes in ring strain directly correlate with the observed product selectivity, confirming that this structural feature exerts significant control over the molecule's reactivity. acs.orgnih.gov

Modeling of Reaction Pathways, Transition States, and Energy Landscapes

Theoretical modeling is a key methodology for elucidating complex reaction mechanisms involving bicyclo[2.2.2]octanone derivatives. DFT calculations are used to map out entire potential energy surfaces, identifying intermediates, transition states, and the corresponding energy barriers. acs.orgresearchgate.net

In the study of acyl radical reactions of bicyclo[2.2.2]octenones, DFT calculations were used to model the Gibbs free energy surfaces for two competing pathways: a direct hydrogen-atom transfer (HAT) to give a cyclized product and a rearrangement via a twistane (B1239035) intermediate. acs.orgnih.gov These models successfully located the 5-exo-trig cyclization intermediate and calculated the kinetic barriers for both the cyclization and rearrangement pathways. acs.org The results showed that the reaction is under thermodynamic control, with the product ratios being determined by the relative stability of the final products. acs.orgresearchgate.net Further analysis using techniques like Interaction Region Indicator (IRI) has shown that noncovalent interactions involving substituents can also play a crucial role in driving reaction selectivity by stabilizing or destabilizing certain transition states or products. nih.gov

Table 1: Calculated Kinetic Barriers and Reaction Free Energies for Competing Pathways in a Bicyclo[2.2.2]octenone System. acs.org
PathwayKinetic Barrier (kcal/mol)Reaction Free Energy (kcal/mol)
5-exo-trig CyclizationData Not SpecifiedData Not Specified
Rearrangement via Twistane Intermediate2.2 kcal/mol higher than cyclizationData Not Specified

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are frequently used to predict spectroscopic parameters, which can then be compared with experimental data to confirm structural assignments and understand spectral features. For analogs like 1,4-diazabicyclo[2.2.2]octane, quantum-chemical calculations using DFT and Møller-Plesset perturbation theory (MP2) have been successfully used to assign bands in experimental FT-IR and FT-Raman spectra. researchgate.net Similarly, HAM/3 molecular orbital calculations have been shown to effectively characterize the low ionization potentials observed in the photoelectron spectra of other bicyclo[2.2.2]octanone derivatives. rsc.org

For Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate, detailed experimental spectroscopic data is available and serves as the benchmark for validating theoretical predictions. orgsyn.org Any computational model aiming to describe this specific molecule would need to accurately reproduce these experimental values to be considered reliable.

Table 2: Experimental Spectroscopic Data for this compound. orgsyn.org
Spectroscopic TechniqueObserved Peaks/Signals
Infrared (IR)1730 cm⁻¹ (ester, ketone)
¹H Nuclear Magnetic Resonance (¹H NMR, 250 MHz, CDCl₃)δ: 0.94 (s, Me, 3 H), 1.10 (d, 3 H, J = 7), 1.30–2.35 (m, 8 H), 2.75 (dd, 1 H, J = 3 and 19), 3.67 (s, OMe)
¹³C Nuclear Magnetic Resonance (¹³C NMR, 62.88 MHz, CDCl₃) for the corresponding carboxylic acidδ: 17.3 (t), 17.4 (q), 23.7 (q), 31.8 (d), 33.9 (t), 35.7 (s), 44.9 (t), 47.9 (d), 50.9 (q), 54.5 (d), 174.8 (s), 214.1 (s)
Electron Ionization Mass Spectrometry (EI-MS, 70 eV)m/z = 210 (M⁺, 5%), 110 (100), 95 (30)

Applications in Advanced Organic Synthesis

Utility as a Versatile Synthetic Intermediate for Complex Molecular Architectures

The bicyclo[2.2.2]octane skeleton is a recurring motif in many complex molecules and serves as a rigid scaffold for constructing intricate three-dimensional structures. Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate, as a functionalized derivative, is a versatile starting material for these endeavors. The presence of the ketone and ester groups at different positions on the bicyclic frame allows for selective and sequential chemical modifications.

Researchers have utilized this scaffold in the parallel solution-phase synthesis of functionalized bicyclo[2.2.2]octanes, enabling the rapid generation of libraries of diverse compounds. Such approaches are crucial in medicinal chemistry for the discovery of new therapeutic agents. The rigid nature of the bicyclic system provides a well-defined spatial arrangement of substituents, which is essential for studying structure-activity relationships. The core structure is often assembled through tandem Michael addition reactions or Diels-Alder cycloadditions, providing access to a variety of substituted bicyclo[2.2.2]octanones. orgsyn.orgcdnsciencepub.com These intermediates are then elaborated into more complex, polycyclic systems that are of significant interest in drug discovery and materials science. google.comresearchgate.net

Construction of Natural Product Cores and Analogs

The bicyclo[2.2.2]octane framework is a core component of various natural products, including terpenes and alkaloids. google.com Consequently, synthetic intermediates like this compound are valuable starting points for the total synthesis of these complex molecules and their analogs. orgsyn.org For instance, the bicyclo[2.2.2]octene unit, which can be derived from the corresponding octanone, is found in diterpenoids. nih.gov

Furthermore, the concept of bioisosteric replacement, where a common chemical group like a phenyl ring is substituted with a different group to improve physicochemical properties while retaining biological activity, has gained prominence in drug design. Saturated bicyclic systems, such as the bicyclo[2.2.2]octane core, have been explored as bioisosteres of the phenyl ring. nih.gov The related 2-oxabicyclo[2.2.2]octane scaffold has been successfully incorporated into known drugs like Imatinib and Vorinostat, leading to analogs with increased water solubility and enhanced metabolic stability. nih.govresearchgate.net This highlights the potential of using this compound to synthesize novel analogs of natural products with improved therapeutic profiles.

Development of Chiral Scaffolds and Ligands for Asymmetric Catalysis

Asymmetric catalysis relies heavily on the use of chiral ligands to control the stereochemical outcome of a reaction. The rigid and well-defined geometry of the bicyclo[2.2.2]octane system makes it an attractive scaffold for designing such ligands. When resolved into its constituent enantiomers, this compound can serve as a chiral building block for the synthesis of new catalytic systems. cymitquimica.com

A notable application is the development of chiral cyclopentadienyl (B1206354) (Cp) ligands, which are pivotal in many transition-metal-catalyzed reactions. A bicyclo[2.2.2]octane-fused chiral Cp ligand has been successfully developed and applied in asymmetric catalysis. snnu.edu.cn These types of ligands provide a unique and sterically demanding environment around the metal center, enabling high levels of enantioselectivity in reactions such as C-H bond functionalization. snnu.edu.cn The predictable conformation of the bicyclic scaffold allows for rational ligand design to achieve specific catalytic transformations.

Precursor for Novel Bridged Polycyclic Systems and Propellanes

The strained and rigid nature of the bicyclo[2.2.2]octane framework makes it an excellent precursor for the synthesis of more complex and sterically constrained polycyclic systems, including propellanes. Propellanes are molecules containing three rings fused to a common C-C bond, exhibiting unique reactivity and geometry.

A convenient and effective strategy for synthesizing propellanes containing a bicyclo[2.2.2]octene unit has been developed. nih.govrsc.orgresearchgate.net This method involves a sequence of key reactions, including a Diels-Alder reaction to form the bicyclic core, followed by C-allylation and a final ring-closing metathesis (RCM) to construct the third ring, thus forming the propellane structure. nih.govresearchgate.net This approach underscores the utility of the bicyclo[2.2.2]octane system as a foundational element for building highly complex and strained molecules that are otherwise difficult to access. nih.govresearchgate.net

Precursor SystemKey ReactionsFinal Product ClassReference
Bicyclo[2.2.2]octene derivativeDiels-Alder, C-allylation, Ring-Closing Metathesis (RCM)Propellanes nih.govresearchgate.net
endo-Tricyclo[4.2.2.0]deca-3,9-dieneRing-Closing Metathesis (RCM)Propellane derivative researchgate.net

Contribution to Materials Science: Specialty Monomers for Polymers and Liquid Crystals

Beyond its applications in fine chemical and pharmaceutical synthesis, the bicyclo[2.2.2]octane core contributes significantly to materials science. The rigidity of this scaffold can impart desirable properties such as high thermal stability and mechanical strength to polymers. Bicyclo[2.2.2]octane diols and diacids, which can be synthesized from precursors like this compound, are used as specialty monomers in the production of certain polymers, including polyesters and polyamides. google.com

These monomers introduce a rigid, non-planar unit into the polymer backbone, which can disrupt chain packing and influence the material's physical properties, such as its glass transition temperature and solubility. For example, an endo-tricyclo[4.2.2.0]decene derivative, which incorporates the bicyclo[2.2.2]octene framework, has been identified as a useful monomer for polymer synthesis. nih.govrsc.org Additionally, derivatives of bicyclo[2.2.2]octane-2-carboxylic acid can function as crosslinkers, enhancing the durability and stability of polymeric materials.

Monomer TypePolymer ApplicationResulting PropertyReference
Bicyclo[2.2.2]octane diols/diacidsSpecialty polymers (e.g., polyesters)High thermal stability google.com
endo-Tricyclo[4.2.2.0]decene derivativePolymer synthesisUnique backbone geometry nih.govrsc.org
Bicyclo[2.2.2]octane-2-carboxylic acid derivativesCrosslinkersEnhanced material durability

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The construction of the bicyclo[2.2.2]octane skeleton is a foundational challenge in the synthesis of this molecule. While classical methods such as the Diels-Alder cycloaddition are employed, future research should focus on enhancing efficiency and sustainability. escholarship.org

One promising avenue is the refinement of tandem reactions. The aprotic double Michael addition has been shown to be highly effective for synthesizing functionalized bicyclo[2.2.2]octanes, in some cases proving superior to traditional (4+2) cycloadditions. orgsyn.org Future work could focus on optimizing catalysts and reaction conditions for this process to improve yields and substrate scope. The development of one-pot, multicomponent reactions, perhaps catalyzed by simple organic molecules like 1,4-diazabicyclo[2.2.2]octane (DABCO), could significantly streamline the synthesis of related bicyclic systems by reducing reaction time and waste. ccspublishing.org.cn

Furthermore, embracing green chemistry principles is crucial. This includes employing microwave-assisted synthesis to drastically shorten reaction times and exploring novel transition metal-catalyzed oxidative cyclizations as an alternative to traditional multi-step sequences. researchgate.netgoogle.comgoogle.com A key goal would be the replacement of hazardous or expensive reagents, such as shifting from large quantities of Raney nickel to safer, solid-phase processes for reductions. researchgate.net

Table 1: Potential Improvements in Synthetic Routes for Bicyclo[2.2.2]octane Systems
Synthetic StrategyCurrent StatusFuture Research DirectionPotential Advantages
Diels-Alder CycloadditionCommonly used but can fail with certain dienophiles. orgsyn.orgDevelopment of new catalysts (Lewis acid or organocatalysts) to improve reactivity and stereoselectivity.High atom economy, stereochemical control.
Aprotic Double Michael AdditionEffective alternative to Diels-Alder for certain substrates. orgsyn.orgBroader substrate scope exploration and development of asymmetric variants.Access to highly functionalized cores not available via other routes.
Multicomponent ReactionsDemonstrated for related bicyclic systems using DABCO catalysis. ccspublishing.org.cnDesign of a one-pot synthesis for Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate from simple precursors.Increased efficiency, reduced waste, operational simplicity. ccspublishing.org.cn
Microwave-Assisted SynthesisUsed to shorten reaction times in the synthesis of related diacids. researchgate.netApplication to key cyclization or functionalization steps in the target molecule's synthesis.Significant reduction in reaction time, potential for improved yields.

Exploration of Novel Reactivity Patterns and Rearrangements

The rigid framework of the bicyclo[2.2.2]octane system imparts unique reactivity and makes it a fascinating substrate for studying skeletal rearrangements. While the basic reactivity of the ketone (e.g., conversion to a silyl (B83357) enol ether) is known, there is vast potential for discovering novel transformations. google.com

Research into rearrangements, which are common in strained bicyclic systems, could be particularly fruitful. For instance, studies on related compounds show that radical-generating conditions can induce a rearrangement from the bicyclo[2.2.2]octene system to the thermodynamically distinct bicyclo[3.2.1]octene system. escholarship.org Similarly, oxidative decarboxylation of related dicarboxylic acids with reagents like lead tetraacetate has been shown to be accompanied by rearrangements to a bicyclo[3.2.1]octane framework. researchgate.net Investigating analogous transformations for this compound could unlock new synthetic pathways.

Other potential avenues include acid-catalyzed transformations, which have been shown to convert a dihydroxy-bicyclo[2.2.2]octane system into an adamantane-type skeleton, and the possibility of unique intramolecular hydride shifts within the constrained framework. rsc.orgrsc.org

Table 2: Rearrangements in Bicyclo[2.2.2]octane and Related Systems
Rearrangement TypeTriggering ConditionsResulting SkeletonReference
Radical-Induced RearrangementRadical-generating conditionsBicyclo[3.2.1]octene escholarship.org
Oxidative Decarboxylation-RearrangementLead tetraacetateBicyclo[3.2.1]octane researchgate.net
Acid-Catalyzed TransformationAcid treatmentAdamantane-type rsc.org
Intramolecular Hydride ShiftSchmidt fragmentation conditionsRearranged Bicyclo[2.2.2]octane rsc.org
Base-Catalyzed RearrangementBase treatment of endoperoxides4-Hydroxyenones adelaide.edu.au

Expansion of Applications in Target-Oriented Synthesis and Methodology Development

The bicyclo[2.2.2]octane core is a valuable building block in the synthesis of complex molecules due to its rigid, three-dimensional structure. Derivatives of this scaffold serve as important intermediates in the synthesis of natural products like terpenes and alkaloids and are key components in therapeutic agents. google.com this compound, with its orthogonal ketone and ester handles, is well-suited for elaboration into more complex targets.

Future research should focus on demonstrating its utility in the total synthesis of specific natural products. The related bicyclo[2.2.2]diazaoctane core, for example, is central to a large family of alkaloids, and synthetic routes to this core are of high interest. nih.govnih.gov Our target compound could serve as a versatile starting point for analogous carbocyclic natural products.

In methodology development, this compound could be used as a scaffold to explore new chemical reactions. For instance, its rigid structure is ideal for studying the effects of stereoelectronics on reactivity. It could also be employed in domino reactions, where a single synthetic operation builds significant molecular complexity, such as the formation of novel spiro-fused systems. acs.org Furthermore, the bicyclo[2.2.2]octane framework is recognized as a saturated bioisostere of the phenyl ring, and expanding its use in medicinal chemistry could lead to new drug candidates with improved physicochemical properties. nih.gov

Table 3: Potential Applications of this compound
Application AreaRationaleResearch Goal
Natural Product SynthesisRigid scaffold for building molecular complexity. google.comUtilize as a key intermediate in the total synthesis of terpenes or alkaloids.
Medicinal ChemistryActs as a 3D, saturated bioisostere for aromatic rings. nih.govIncorporate the scaffold into known drug molecules to improve properties like solubility or metabolic stability.
Methodology DevelopmentWell-defined stereochemistry and functionality.Use as a model system for developing new stereoselective reactions or domino sequences. acs.org
Materials ScienceBicyclo[2.2.2]octane diols and diacids are used as specialty monomers. google.comConvert to a diol or diacid and investigate its properties in polyester (B1180765) or polyamide formation.

Advanced Computational-Experimental Synergy for Mechanistic Elucidation and Design

The synergy between computational chemistry and experimental work offers a powerful paradigm for advancing the chemistry of bicyclo[2.2.2]octane systems. Computational methods like Density Functional Theory (DFT) and semi-empirical methods like AM1 can provide deep mechanistic insights that are difficult to obtain through experiments alone. cdnsciencepub.com

Future research should leverage this synergy to understand and predict the behavior of this compound. For example, computational studies have been used to rationalize the diastereoselectivity of enolization in related bicyclic diones by comparing the calculated energies of the pyramidal enolate intermediates. cdnsciencepub.com A similar approach could predict the stereochemical outcome of reactions at the C3 position of our target molecule.

In the context of synthesis, computational modeling can help explain the diastereoselectivity of key reactions, such as the intramolecular Diels-Alder cycloaddition in the biosynthesis of related natural products. nih.gov This predictive power can guide the design of new, more selective synthetic routes. For reactivity, computational studies can be used to map the potential energy surfaces of the rearrangements discussed in section 9.2, helping to predict whether these transformations are feasible and what conditions might be required. This combined approach will accelerate discovery and lead to a more profound understanding of the chemical properties of this versatile molecule. researchgate.net

Table 4: Combined Computational and Experimental Approaches
Research QuestionComputational ApproachExperimental Approach
What is the diastereoselectivity of enolization/alkylation at C3?Calculate the relative energies of diastereomeric enolate intermediates and transition states (AM1, DFT). cdnsciencepub.comPerform deuteration or alkylation experiments and analyze product ratios by NMR.
Can a Diels-Alder route to the core be optimized?Model transition states for different dienophiles and catalysts to predict reactivity and stereoselectivity. nih.govScreen various catalysts and reaction conditions and analyze cycloaddition efficiency and product distribution.
Is a rearrangement to the bicyclo[3.2.1]octane system feasible?Map the reaction pathway and calculate activation barriers for potential radical or cationic rearrangement pathways. escholarship.orgSubject the compound to radical-generating or strongly acidic conditions and analyze for rearranged products.
How do substituents at C2 and C5 influence reactivity?Calculate the electronic effects (e.g., natural bond orbital analysis) of the ester and keto groups on the rest of the scaffold.Synthesize analogs with different functional groups and compare their reactivity in model reactions.

Q & A

Q. What are the standard synthetic routes for Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves reacting endocarbomethoxy-2 bicyclo[2.2.2]octanone-5 with methoxytrimethylsilane and trimethylsilyl trifluoromethanesulfonate in dichloromethane at -78°C, followed by treatment with triethylsilane and purification via silica gel chromatography using an ethyl acetate/dichloromethane gradient . Key parameters include temperature control (-78°C to room temperature), solvent selection, and stoichiometric ratios. Optimization focuses on yield improvement by adjusting reaction time and reagent equivalents.

Reaction Type Reagents Conditions
OxidationKMnO₄, CrO₃Substrate-dependent
ReductionLiAlH₄, NaBH₄Anhydrous, inert atmosphere
SubstitutionAmines, alcoholsAcidic/basic catalysis

Q. How do the ketone and ester functional groups influence the compound’s reactivity in nucleophilic substitution or redox reactions?

The ketone group undergoes reduction (e.g., to alcohols via NaBH₄) or oxidation (e.g., to carboxylic acids with KMnO₄), while the ester group participates in nucleophilic acyl substitution (e.g., transesterification or amidation). Steric hindrance from the bicyclic framework slows reactivity compared to linear analogs, necessitating harsher conditions or catalytic activation .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify protons and carbons in the bicyclic system, with deshielded carbonyl signals (ketone: ~210 ppm; ester: ~170 ppm).
  • IR : Strong absorbance at ~1740 cm⁻¹ (ester C=O) and ~1700 cm⁻¹ (ketone C=O) confirm functional groups .
  • MS : Molecular ion peaks at m/z 182.22 (C₁₀H₁₄O₃) validate purity .

Advanced Research Questions

Q. How can enantioselective synthesis be applied to produce derivatives with high stereochemical purity?

Chiral catalysts (e.g., organocatalysts or metal-ligand complexes) enable asymmetric induction during key steps like ketone reduction or ester substitution. For example, Sharpless epoxidation or Jacobsen hydrolysis can generate enantiomeric excesses >90% under mild conditions . Computational modeling (DFT) predicts transition states to guide catalyst design .

Q. What strategies are employed to use this compound as a bioisostere in drug design, and how does it improve pharmacokinetics?

The rigid bicyclic core replaces aromatic rings in drugs (e.g., Imatinib) to reduce lipophilicity and enhance metabolic stability. Structure-activity relationship (SAR) studies optimize substituents at the 2-carboxylate and 5-oxo positions for target affinity. In vitro assays (e.g., enzyme inhibition IC₅₀) validate bioisosteric efficacy .

Q. How can computational methods predict binding interactions between this compound and biological targets?

Molecular docking (AutoDock, Schrödinger) and molecular dynamics simulations model interactions with enzymes (e.g., kinases or proteases). Electrostatic potential maps highlight hydrogen-bonding sites (ketone/ester groups), while free-energy calculations (MM/GBSA) quantify binding affinities .

Q. What analytical approaches resolve contradictions in reaction yield or stereochemical outcomes across studies?

  • HPLC-MS : Detects trace impurities or byproducts affecting yield.
  • X-ray crystallography : Confirms absolute configuration of crystalline derivatives.
  • Kinetic studies : Isolate rate-determining steps (e.g., steric vs. electronic effects) .

Methodological Considerations

Q. How is the compound’s stability under varying pH and temperature conditions assessed for storage or reaction planning?

Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC. The ester group is prone to hydrolysis in acidic/basic conditions, requiring anhydrous storage at -20°C .

Q. What protocols ensure safe handling given potential hazards identified in related bicyclic compounds?

  • PPE : Gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods during synthesis.
  • Waste disposal : Neutralize acidic/basic byproducts before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.